molecular formula C11H18ClNO2 B1419528 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride CAS No. 1177299-69-2

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride

Cat. No.: B1419528
CAS No.: 1177299-69-2
M. Wt: 231.72 g/mol
InChI Key: NWOZDWFLGALKNW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl and a molecular weight of 231.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenol with formaldehyde and ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents, is ongoing.

    Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.

Properties

IUPAC Name

2-ethoxy-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOZDWFLGALKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177299-69-2
Record name Phenol, 2-ethoxy-4-[(ethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177299-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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